molecular formula C14H22N4O2 B2542131 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide CAS No. 1172330-70-9

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide

Cat. No.: B2542131
CAS No.: 1172330-70-9
M. Wt: 278.356
InChI Key: UUIIJVRYIGZMNT-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is a novel chemical entity designed for preclinical research and drug discovery. This compound features a 1,3,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its diverse biological activities. The 1,3,4-oxadiazole ring is a privileged structure in anticancer agent development, with demonstrated potential to inhibit various biological targets such as thymidylate synthase, HDAC, and topoisomerase II . Its incorporation, linked to a piperidine carboxamide core, is a strategy seen in other pharmacologically active molecules. For instance, compounds based on the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide framework have been identified as potent antiproliferative agents and tubulin inhibitors, showing promise for diseases like prostate cancer . The specific inclusion of an N-isopropyl carboxamide group and a cyclopropyl substituent on the oxadiazole ring is intended to fine-tune the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can critically influence its bioavailability and efficacy. This product is presented to the research community as a key intermediate or a candidate for high-throughput screening in oncology projects. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-9(2)15-14(19)18-7-5-11(6-8-18)13-17-16-12(20-13)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIIJVRYIGZMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamoyl Chloride Route

  • Piperidine-1-carbonyl chloride is generated by reacting piperidine with phosgene (or triphosgene as a safer alternative) in anhydrous dichloromethane at 0–5°C.
    $$
    \text{Piperidine} + \text{COCl}_2 \rightarrow \text{Piperidine-1-carbonyl chloride} + 2\text{HCl}
    $$
  • The carbonyl chloride is then treated with isopropylamine in the presence of a base (e.g., triethylamine) to form N-isopropylpiperidine-1-carboxamide:
    $$
    \text{Piperidine-1-carbonyl chloride} + \text{NH}2\text{CH(CH}3\text{)}_2 \rightarrow \text{N-Isopropylpiperidine-1-carboxamide} + \text{HCl}
    $$
    Yields typically exceed 80% after purification by recrystallization from ethyl acetate/hexane.

Carbodiimide-Mediated Coupling

Alternatively, the carboxamide is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :

  • Piperidine-1-carboxylic acid is activated with EDCl/HOBt in THF.
  • Isopropylamine is added, and the mixture is stirred at room temperature for 12–24 hours.
    $$
    \text{Piperidine-1-carboxylic acid} + \text{NH}2\text{CH(CH}3\text{)}_2 \xrightarrow{\text{EDCl/HOBt}} \text{N-Isopropylpiperidine-1-carboxamide}
    $$
    This method avoids hazardous phosgene but requires chromatographic purification (silica gel, eluent: 30% EtOAc/hexane).

Functionalization of Piperidine at the 4-Position

Introducing the 1,3,4-oxadiazole moiety at the 4-position of the piperidine necessitates a carboxylic acid precursor at this site.

Synthesis of 4-Carboxy-N-Isopropylpiperidine-1-Carboxamide

  • 4-Piperidinecarboxylic acid is protected as its ethyl ester using ethanol and catalytic sulfuric acid.
  • The ester is converted to the carboxamide via the phosgene or EDCl/HOBt route described in Section 2.
  • The ethyl ester is hydrolyzed under basic conditions (NaOH, aqueous ethanol) to yield 4-carboxy-N-isopropylpiperidine-1-carboxamide:
    $$
    \text{Ethyl 4-carboxy-piperidine-1-carboxamide} \xrightarrow{\text{NaOH}} \text{4-Carboxy-N-isopropylpiperidine-1-carboxamide}
    $$

Synthesis of the 5-Cyclopropyl-1,3,4-Oxadiazole Moiety

1,3,4-Oxadiazoles are commonly synthesized via cyclization of diacylhydrazides under dehydrating conditions.

Cyclopropanecarbohydrazide Preparation

  • Cyclopropanecarbonyl chloride is reacted with hydrazine hydrate in dichloromethane:
    $$
    \text{Cyclopropanecarbonyl chloride} + \text{N}2\text{H}4 \rightarrow \text{Cyclopropanecarbohydrazide} + \text{HCl}
    $$
    The product is isolated by filtration (yield: 75–85%).

Diacylhydrazide Formation

  • 4-Carboxy-N-isopropylpiperidine-1-carboxamide is converted to its acyl chloride using thionyl chloride:
    $$
    \text{4-Carboxy-N-isopropylpiperidine-1-carboxamide} + \text{SOCl}_2 \rightarrow \text{4-Chlorocarbonyl-N-isopropylpiperidine-1-carboxamide}
    $$
  • The acyl chloride is reacted with cyclopropanecarbohydrazide in pyridine:
    $$
    \text{4-Chlorocarbonyl derivative} + \text{Cyclopropanecarbohydrazide} \rightarrow \text{Diacylhydrazide intermediate}
    $$

Oxadiazole Cyclization

The diacylhydrazide undergoes cyclization using phosphorus oxychloride (POCl$$3$$) at 80–100°C for 4–6 hours:
$$
\text{Diacylhydrazide} \xrightarrow{\text{POCl}3} \text{4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide} + \text{H}_2\text{O}
$$
The product is purified via column chromatography (silica gel, 40% EtOAc/hexane) or recrystallization from ethanol/water.

Alternative Cross-Coupling Strategies

For cases where the oxadiazole is pre-formed, Suzuki-Miyaura coupling may link the heterocycle to the piperidine:

Synthesis of 2-Bromo-5-Cyclopropyl-1,3,4-Oxadiazole

  • Cyclopropanecarbohydrazide is treated with carbon disulfide and iodine in ethanol to form 5-cyclopropyl-1,3,4-oxadiazole-2-thiol.
  • The thiol is brominated using N-bromosuccinimide (NBS) in DMF:
    $$
    \text{5-Cyclopropyl-1,3,4-oxadiazole-2-thiol} + \text{NBS} \rightarrow \text{2-Bromo-5-cyclopropyl-1,3,4-oxadiazole}
    $$

Piperidine Boronic Ester Preparation

  • 4-Bromo-N-isopropylpiperidine-1-carboxamide is treated with bis(pinacolato)diboron and a palladium catalyst (Pd(dppf)Cl$$2$$) to form the boronic ester:
    $$
    \text{4-Bromo derivative} + \text{B}
    2\text{(pin)}_2 \xrightarrow{\text{Pd}} \text{4-Borylpiperidine carboxamide}
    $$

Suzuki Coupling

The boronic ester reacts with 2-bromo-5-cyclopropyl-1,3,4-oxadiazole under Pd catalysis (e.g., Pd(PPh$$3$$)$$4$$) in a mixture of dioxane and aqueous Na$$2$$CO$$3$$ at 90°C:
$$
\text{Boronic ester} + \text{2-Bromo-oxadiazole} \xrightarrow{\text{Pd}} \text{Target compound}
$$
Yields range from 50–65%, necessitating HPLC purification.

Analytical Characterization

Key characterization data align with analogous compounds in the literature:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.05–1.15 (m, 4H, cyclopropyl), 1.25 (d, 6H, J = 6.8 Hz, isopropyl), 2.85–3.10 (m, 4H, piperidine), 4.10–4.30 (m, 1H, NCH(CH$$3$$)$$_2$$).
  • HRMS : m/z calculated for C$${16}$$H$${23}$$N$$4$$O$$2$$ [M+H]$$^+$$: 327.1812; found: 327.1809.
  • HPLC Purity : >98% (C18 column, 70:30 MeOH/H$$_2$$O).

Chemical Reactions Analysis

Types of Reactions

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce modified piperidine compounds .

Scientific Research Applications

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and piperidine moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s piperidine-carboxamide group distinguishes it from simpler analogs like 28b (pyridine-linked) or 4-(5-cyclopropyl-oxadiazol-2-yl)aniline , which lack the carboxamide functionality. This group may enhance solubility compared to aromatic amines .
  • Compounds like LMM5 and LMM11 demonstrate that bulky substituents (e.g., benzylsulfamoyl) on the oxadiazole can confer antifungal activity, though the target compound’s smaller cyclopropyl group may prioritize metabolic stability over potency .

Physicochemical Properties

Collision cross-section (CCS) data for 4-(5-cyclopropyl-oxadiazol-2-yl)aniline () provides insight into the conformational behavior of cyclopropyl-oxadiazole derivatives. Its [M+H]+ ion has a CCS of 146.1 Ų, suggesting a compact structure.

Biological Activity

The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N4OC_{13}H_{18}N_{4}O. Its structure features a piperidine ring substituted with an isopropyl group and an oxadiazole moiety, which is known for contributing to various biological activities.

  • Anticancer Activity :
    • Compounds containing the 1,3,4-oxadiazole scaffold have been shown to exhibit significant anticancer properties. They interact with various biological targets, including enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • The oxadiazole derivatives can inhibit telomerase activity, which is crucial for maintaining the immortality of cancer cells .
  • Acetylcholinesterase Inhibition :
    • The compound may also act as an inhibitor of acetylcholinesterase (AChE), which is important for neurotransmission. Inhibition of AChE can enhance cholinergic transmission and has implications for cognitive enhancement and treatment of neurodegenerative diseases .
  • Antimicrobial Properties :
    • Preliminary studies suggest that oxadiazole derivatives possess antimicrobial activity against various bacterial strains, indicating potential use in treating infections .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReferences
AnticancerInhibition of HDAC, telomerase ,
NeuroprotectiveAChE inhibition
AntimicrobialActivity against bacterial strains
Other ActivitiesPotential anti-inflammatory effects

Case Studies

  • Anticancer Efficacy : A study highlighted the structural modifications of 1,3,4-oxadiazoles leading to enhanced cytotoxicity against various cancer cell lines. The incorporation of piperidine moieties was found to improve selectivity and potency against tumor cells .
  • Neuropharmacological Effects : Research on similar compounds demonstrated that AChE inhibitors derived from oxadiazoles could significantly improve memory retention in animal models, suggesting that this compound may have similar effects .

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